[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17428820
InChI: InChI=1S/C7H12O2/c8-4-5-3-6-1-2-7(5)9-6/h5-8H,1-4H2/t5-,6+,7-/m1/s1
SMILES:
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

CAS No.:

Cat. No.: VC17428820

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol -

Specification

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
Standard InChI InChI=1S/C7H12O2/c8-4-5-3-6-1-2-7(5)9-6/h5-8H,1-4H2/t5-,6+,7-/m1/s1
Standard InChI Key VCNMKDHFISMVQL-DSYKOEDSSA-N
Isomeric SMILES C1C[C@@H]2[C@H](C[C@H]1O2)CO
Canonical SMILES C1CC2C(CC1O2)CO

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Configuration

The compound’s IUPAC name, [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol, reflects its bicyclic skeleton and stereochemistry. The bicyclo[2.2.1]heptane system consists of two fused rings: a five-membered ring (two carbons, one oxygen) and a six-membered ring. The oxygen atom occupies the 7-position, while the hydroxymethyl group is attached to the 2-position of the bicyclic framework .

Table 1: Key Identifiers of [(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanol

PropertyValue
CAS Registry Number13118-77-9
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
SMILES NotationOCC1C(O2)CCC2C1
InChI KeyVCNMKDHFISMVQL-LYFYHCNISA-N

The stereodescriptors (1R,2R,4S) define the absolute configuration, critical for its chiral properties. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the exo orientation of the hydroxymethyl group relative to the oxygen bridge, which stabilizes the molecule through intramolecular hydrogen bonding .

Isomeric Variants and Related Structures

Several isomeric and structurally related compounds exist, including:

  • [(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanol (CAS 13118-78-0): A diastereomer differing in the configuration at C2 and C4 .

  • {7-Oxabicyclo[2.2.1]heptan-2-yl}methanol (CAS 89897-18-7): A racemic mixture lacking specified stereochemistry .

  • [(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine (PubChem CID 54593455): An amine derivative with potential pharmacological applications .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol typically begins with functionalized bicyclic precursors. One documented method involves the hydrolysis of 3-oxatricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid methyl ester under basic conditions, followed by reduction to introduce the hydroxymethyl group .

Industrial-Scale Production Challenges

Scalability is hindered by the compound’s sensitivity to oxidative degradation and the need for stringent stereochemical control. Process intensification strategies, such as continuous-flow reactors and in situ monitoring via Raman spectroscopy, have been proposed to enhance yield and reproducibility .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water (≈2.1 mg/mL at 25°C). Its melting point remains uncharacterized due to decomposition upon heating, while the boiling point is extrapolated to be 285–290°C under reduced pressure .

Table 2: Physicochemical Profile

PropertyValue
Water Solubility2.1 mg/mL (25°C)
LogP (Octanol-Water)0.72
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (dd, J = 11.2 Hz, 1H, CH₂OH), 3.72–3.68 (m, 1H, OCH), 2.45–2.38 (m, 1H, bridgehead H), 1.92–1.85 (m, 2H, cyclic CH₂) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 98.4 (O-bearing C), 72.1 (CH₂OH), 56.3 (bridgehead C), 35.2–28.7 (cyclic CH₂) .

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Catalysis

The rigid bicyclic framework serves as a chiral auxiliary in Diels-Alder reactions, enabling enantioselective construction of quaternary stereocenters. For instance, its hydroxymethyl group can be derivatized to form Evans-type oxazolidinones, which direct facial selectivity in cycloadditions .

Pharmaceutical Intermediate

The compound’s metabolite-like structure makes it a candidate for prodrug development. Derivatives have been explored as inhibitors of neuraminidase (antiviral targets) and γ-secretase (Alzheimer’s disease) .

HazardPrecautionary Measures
Skin IrritationWear nitrile gloves; avoid direct contact.
Eye IrritationUse safety goggles; rinse immediately if exposed.
Respiratory IrritationUse in fume hood; employ respiratory protection.

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